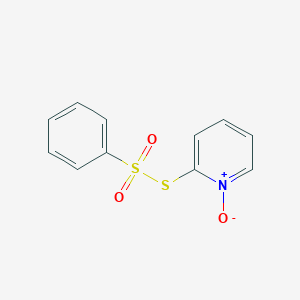
S-(1-Oxo-1lambda~5~-pyridin-2-yl) benzenesulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(1-Oxo-1lambda~5~-pyridin-2-yl) benzenesulfonothioate is a chemical compound known for its unique structural properties and reactivity It belongs to the class of sulfonothioates, which are characterized by the presence of a sulfonothioate group (–SO2S–) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(1-Oxo-1lambda~5~-pyridin-2-yl) benzenesulfonothioate typically involves the reaction of pyridine-2-thiol with benzenesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which subsequently reacts with the thiol group to form the desired sulfonothioate compound. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide to facilitate the deprotonation of the thiol group and promote the nucleophilic attack on the sulfonyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
S-(1-Oxo-1lambda~5~-pyridin-2-yl) benzenesulfonothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonothioate group to thiols or sulfides.
Substitution: Nucleophilic substitution reactions can replace the sulfonothioate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonothioate group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids, sulfonyl chlorides
Reduction: Thiols, sulfides
Substitution: Various substituted aromatic compounds
Scientific Research Applications
S-(1-Oxo-1lambda~5~-pyridin-2-yl) benzenesulfonothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonyl-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of S-(1-Oxo-1lambda~5~-pyridin-2-yl) benzenesulfonothioate involves its ability to undergo nucleophilic substitution and redox reactions. The sulfonothioate group can act as an electrophile, facilitating the formation of covalent bonds with nucleophiles. Additionally, the compound can participate in redox reactions, altering its oxidation state and forming various reactive intermediates. These properties make it a versatile reagent in chemical transformations and biological interactions.
Comparison with Similar Compounds
Similar Compounds
- S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate
- S-(1-Oxo-1lambda~5~-pyridin-2-yl) ethanethioate
- S-(1-Oxo-1lambda~5~-pyridin-2-yl) methanethioate
Uniqueness
S-(1-Oxo-1lambda~5~-pyridin-2-yl) benzenesulfonothioate is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other sulfonothioates
Properties
CAS No. |
677342-05-1 |
|---|---|
Molecular Formula |
C11H9NO3S2 |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
2-(benzenesulfonylsulfanyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C11H9NO3S2/c13-12-9-5-4-8-11(12)16-17(14,15)10-6-2-1-3-7-10/h1-9H |
InChI Key |
ONRQPKBEYHAENY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)SC2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{[(1H-Benzimidazol-2-yl)methyl][(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino}butyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12524941.png)
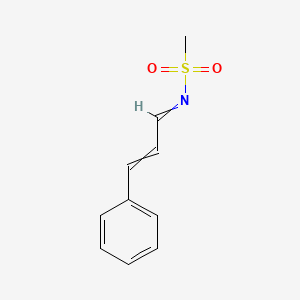
![2-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12524963.png)
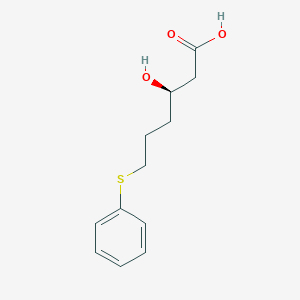
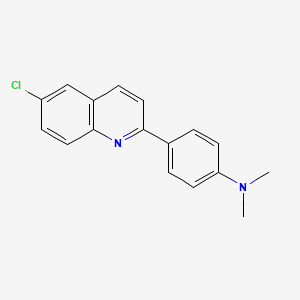
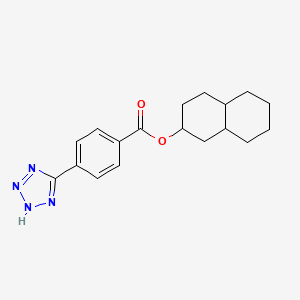
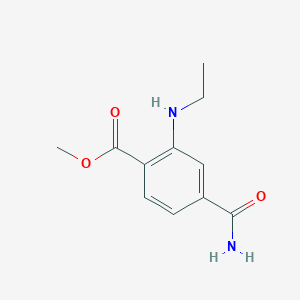

![3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B12525016.png)
![2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B12525020.png)
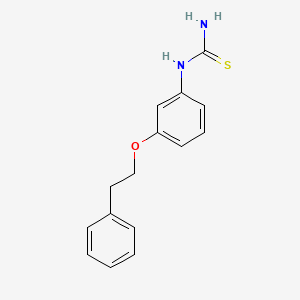
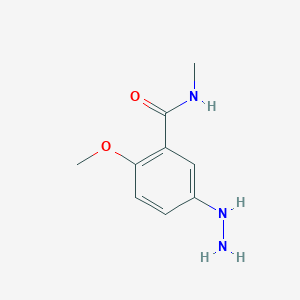
![2-Azabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12525029.png)
![Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate](/img/structure/B12525031.png)
